molecular formula C11H14O2 B13527702 2-Phenoxycyclopentan-1-ol

2-Phenoxycyclopentan-1-ol

Cat. No.: B13527702
M. Wt: 178.23 g/mol
InChI Key: AXHUIGRWVHNKNK-UHFFFAOYSA-N
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Description

2-Phenoxycyclopentan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclopentanol derivative where a phenoxy group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via nucleophilic addition of the phenoxide ion to the carbonyl group of cyclopentanone, followed by intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted phenoxycyclopentan-1-ol derivatives.

Scientific Research Applications

2-Phenoxycyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmacophore in drug design and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxycyclopentan-1-ol involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the cyclopentanol moiety can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting enzymatic activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-ol: A structurally similar compound with a cyclopentene ring instead of a cyclopentane ring.

    Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group.

Uniqueness

2-Phenoxycyclopentan-1-ol is unique due to the presence of both a phenoxy group and a cyclopentanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-phenoxycyclopentan-1-ol

InChI

InChI=1S/C11H14O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2

InChI Key

AXHUIGRWVHNKNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2)O

Origin of Product

United States

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